molecular formula C15H11FINO B7456921 (2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide

(2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide

Cat. No. B7456921
M. Wt: 367.16 g/mol
InChI Key: MFFCLSMVASEQIG-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide is a chemical compound that belongs to the class of amides. This compound is also known as FIPA and has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of FIPA is not fully understood. However, it is believed that FIPA inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. FIPA may also inhibit the growth of cancer cells by blocking the cell cycle and preventing cell division.
Biochemical and Physiological Effects:
FIPA has been shown to have low toxicity in vitro and in vivo. FIPA has been shown to be metabolized by the liver and excreted in the urine. FIPA has also been shown to have low binding affinity for plasma proteins.

Advantages and Limitations for Lab Experiments

One advantage of using FIPA in lab experiments is its high purity and stability. FIPA is also readily available in large quantities. However, one limitation of using FIPA in lab experiments is its high cost. FIPA is also a highly reactive compound and requires careful handling.

Future Directions

There are many future directions for the study of FIPA. One direction is the development of FIPA derivatives with improved therapeutic properties. Another direction is the development of FIPA analogs with improved imaging properties for the detection of cancer. The study of FIPA in combination with other therapeutic agents is also an area of future research. Finally, the study of FIPA in other scientific research fields such as neuroscience and infectious diseases is an area of future research.

Synthesis Methods

The synthesis of FIPA involves the reaction between 4-iodoaniline and 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with propionyl chloride to yield (2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide. This synthesis method has been optimized to produce high yields of FIPA with high purity.

Scientific Research Applications

FIPA has been studied for its potential applications in various scientific research fields. In the field of medicinal chemistry, FIPA has been studied for its potential as a therapeutic agent for the treatment of cancer. FIPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. FIPA has also been studied for its potential as a PET imaging agent for the detection of cancer.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FINO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFCLSMVASEQIG-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide

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